3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid
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Overview
Description
The compound is a boronic acid derivative with a pyridine ring and an N-BOC-N-Methylamino group. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological molecules, making them useful in bioconjugation applications . The N-BOC-N-Methylamino group is a common protecting group in organic synthesis .
Chemical Reactions Analysis
Boronic acids are known to undergo condensation reactions with diols, a reaction that is often used in the formation of covalent bonds with biological molecules . The N-BOC-N-Methylamino group can be removed under acidic conditions to yield the free amine .Scientific Research Applications
Macrocycles and Coordination Polymers : N-containing boronic esters, similar to 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid, have been used to create a variety of supramolecular structures. These structures include macrocycles and one-dimensional polymeric boron complexes, which have applications in materials science and molecular engineering (Salazar-Mendoza et al., 2013).
Radioligand Synthesis for PET Imaging : Compounds structurally related to this compound have been utilized in the synthesis of radioligands for positron emission tomography (PET) imaging. These radioligands can help in imaging specific receptors in the brain, which is crucial for neurological research (Gao, Wang, & Zheng, 2016).
Kinetic Studies in Chemistry : Derivatives of 3-pyridylboronic acid, a compound similar to this compound, have been examined for their reactivity and kinetic properties. These studies are fundamental in understanding the behavior of boronic acids in various chemical reactions, which is vital in developing new chemical sensors and catalysts (Iwatsuki et al., 2012).
Synthesis of Novel Organic Compounds : Such boronic acids have been employed in the synthesis of various organic compounds, including amino acids and heterocyclic compounds. These syntheses are crucial for the development of new pharmaceuticals and materials (Hodgson, Hachisu, & Andrews, 2005).
Suzuki Cross-Coupling Reactions : The reactivity of pyridylboronic acids, related to this compound, with heteroaryl halides in Suzuki–Miyaura cross-coupling reactions has been explored. These reactions are pivotal in organic chemistry for creating complex molecules, including pharmaceuticals and materials (Smith et al., 2008).
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The compound (5-((tert-Butoxycarbonyl)(methyl)amino)-6-chloropyridin-3-yl)boronic acid interacts with its targets through the formation of reversible covalent bonds. As a Lewis acid, it can form complexes with Lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen, and also behave as electrophiles .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Pharmacokinetics
The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .
Result of Action
The formation of reversible covalent bonds with biological targets can lead to changes in the function of these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(N-BOC-N-Methylamino)-2-chloropyridine-5-boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to form complexes with its targets .
Future Directions
Properties
IUPAC Name |
[6-chloro-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O4/c1-11(2,3)19-10(16)15(4)8-5-7(12(17)18)6-14-9(8)13/h5-6,17-18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGXJGMRBZVSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)N(C)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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